molecular formula CH2=CHOCH2CH3<br>C4H8O<br>C4H8O B049138 Ethyl vinyl ether CAS No. 109-92-2

Ethyl vinyl ether

Cat. No. B049138
CAS RN: 109-92-2
M. Wt: 72.11 g/mol
InChI Key: FJKIXWOMBXYWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ethyl vinyl ether can be synthesized through several methods, including the transetherification reaction between ethyl vinyl ether and different alcohols. This process, facilitated by an air-stable palladium catalyst formed in situ, leads to various functionalized vinyl ethers in a single step with good alcohol conversion and yield rates (Fayad et al., 2022). Additionally, the polymerization of ethylene with vinyltrialkoxysilanes using cationic complexes has been shown to yield high molecular weight copolymers with ethyl vinyl ether, indicating a versatile approach to synthesizing ethyl vinyl ether-based materials (Chen et al., 2017).

Molecular Structure Analysis

The molecular structure of ethyl vinyl ether copolymers and their synthesis through metathesis polymerization and hydrogenation reaction sequences has been well-characterized. This process produces ethylene-based materials with controlled microstructure, demonstrated through NMR and FT-IR spectroscopy. The incorporation levels of vinyl ether in the polymer backbone significantly affect the material's physical properties, such as thermal behavior and semicrystallinity (Baughman et al., 2006).

Chemical Reactions and Properties

Ethyl vinyl ether undergoes various chemical reactions, including copolymerization with ethylene to produce materials with a range of physical properties. The copolymerization process is influenced by factors such as reaction conditions and catalyst choice, resulting in copolymers with varying degrees of branching and functionalization. This versatility in reactivity makes ethyl vinyl ether a valuable building block in polymer chemistry (Luo et al., 2007).

Physical Properties Analysis

The physical properties of ethyl vinyl ether and its copolymers, such as semicrystallinity and thermal behavior, are closely linked to their molecular structure. Differential scanning calorimetry (DSC) studies suggest that the physical and spectral properties of these materials vary as a function of pendant group spacing and the overall level of ether incorporation, highlighting the importance of molecular design in determining material properties (Baughman et al., 2006).

Chemical Properties Analysis

The chemical properties of ethyl vinyl ether, such as its reactivity in polymerization reactions and its ability to form copolymers with a range of functional groups, underscore its utility in synthetic chemistry. The synthesis of novel functional vinyl ethers that bear various groups through transetherification reactions exemplifies the compound's versatility and its potential for creating a wide array of polymeric materials with desired functionalities (Fayad et al., 2022).

Scientific Research Applications

  • Electron Scattering Studies : EVOE has been studied for its role in elastic electron scattering, which aids in understanding indirect dissociative attachment processes and DNA damage (Khakoo et al., 2010).

  • Organic Synthesis : It effectively replaces acetylene in Diels-Alder reactions, leading to the formation of fused carbocyclic systems. This has implications for the development of new organic compounds (Juranovič et al., 2012).

  • Thermometric Titrimetry : As an indicator reagent in a mixture with 1,3-dioxolane, EVOE improves end-point sharpness in thermometric titration of iodine-reactive analytes (Greenhow & Jeyaraj, 1983).

  • Protective Group in Organic Synthesis : The development of a fluorous alkoxy ethyl ether protecting group utilizing EVOE simplifies the purification of small to medium-sized organic molecules (Wipf & Reeves, 1999).

  • Reduction of Sulfoxides : EVOE in combination with oxalyl chloride is used for the reduction of sulfoxides in large-scale methods, minimizing contaminants and suitable for highly functionalized sulfoxides (Adarve-Cardona & Gamba‐Sánchez, 2022).

  • Liquid Crystalline Polymers : The molecular weight of poly(vinyl ether)s with terminal alkoxybiphenyl groups influences their phase transitions. EVOE-based polymers demonstrate both smectic and nematic liquid crystalline phases (Sagane & Lenz, 1989).

  • Chemical Rearrangement Studies : The 2-alkoxyethylidene rearrangement, leading to EVOE, is studied for understanding hydrogen migration, aligning with theoretical calculations (Graves et al., 2011).

  • Photopolymerization and Photoconductive Polymers : EVOE is used in the synthesis of photoconductive polymers due to its properties that contribute to low solubility and lower glass transition temperatures (Haque et al., 1987).

Safety And Hazards

EVE is classified as a highly flammable liquid and vapor . It may cause drowsiness or dizziness . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The future outlook for the EVE market is positive, with expected growth at a significant CAGR during the forecasted period . The increasing demand for polymers in different sectors, including packaging, automotive, and construction, is driving the market for EVE .

Relevant Papers

  • “Recent advances in applications of vinyl ether monomers for precise synthesis of custom-tailored polymers” highlights recent progress in the synthesis and application of VEs as monomers for modern homo- and co-polymerization processes .
  • “Synthesis and characterization of novel functional vinyl ethers that bear various groups” presents the synthesis of new functionalized VEs by trans etherification reaction between EVE and different alcohols .
  • “Synthesis of Poly (Ethyl vinyl ether) with high molecular weight by rare-earth metal cationic catalysts” discusses the synthesis of high molecular weight poly(EVE) using rare-earth metal cationic catalysts .

properties

IUPAC Name

ethenoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-3-5-4-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKIXWOMBXYWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O, Array
Record name VINYL ETHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4770
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name VINYL ETHYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25104-37-4
Record name Poly(ethyl vinyl ether)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25104-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3029609
Record name [(Ethenyl)oxy]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Vinyl ethyl ether appears as a clear colorless low-boiling liquid (35-36 °C) with an ether-like odor. Flash point below -50 °F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water and slightly soluble in water. Hence floats on water. Vapors are heavier than air., Liquid, Clear colorless liquid with an ether-like odor; Boiling point = 36 deg C; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name VINYL ETHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4770
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethene, ethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl vinyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20878
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name VINYL ETHYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

96 °F at 760 mmHg (USCG, 1999), 35.5 °C, 36 °C
Record name VINYL ETHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4770
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Vinyl ethyl ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYL ETHYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

less than -50 °F (USCG, 1999), < -50 °F (< -46 °C) /closed cup/
Record name VINYL ETHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4770
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Vinyl ethyl ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 7800 mg/L at 25 °C, In water, 10000 mg/L at 37 °C, Slightly soluble in carbon tetrachloride; soluble in ethanol; miscible in ether, Solubility in water, g/l at 15 °C: 8.3 (slightly soluble)
Record name Vinyl ethyl ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYL ETHYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.7589 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7589 at 20 °C, Relative density (water = 1): 0.8
Record name VINYL ETHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4770
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Vinyl ethyl ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYL ETHYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

2.5 (Air = 1), Relative vapor density (air = 1): 2.5
Record name Vinyl ethyl ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYL ETHYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

511.0 [mmHg], 515 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 56
Record name Ethyl vinyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20878
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Vinyl ethyl ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYL ETHYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Product Name

Ethyl vinyl ether

Color/Form

Colorless liquid, Ether-like odor

CAS RN

109-92-2, 25104-37-4
Record name VINYL ETHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4770
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl vinyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl vinyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethene, ethoxy-, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025104374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl vinyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethene, ethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [(Ethenyl)oxy]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl vinyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.382
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethene, ethoxy-, homopolymer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL VINYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6235C9592H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Vinyl ethyl ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYL ETHYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-175 °F (USCG, 1999), -115.8 °C, -115 °C
Record name VINYL ETHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4770
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Vinyl ethyl ether
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYL ETHYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

To a solution of poly(p-hydroxystyrene) (4.0 g) obtained in above (2) and ethyl vinyl ether (1.5 g) in a mixed solvent (35 ml) of pyridine and 1,4-dioxane, a catalytic amount of p-toluenesulfonic acid was added and reacted with stirring at room temperature for 24 hours. The reaction mixture was poured into H2O (1 liter) and a white solid was precipitated. The polymer was filtered, washed with H2O and dried under reduced pressure to afford 5.0 g of the desired product as a white powder having Mw 10000 (GPC with polystyrene calibration). The polymer was found to have p-(1-ethoxyethoxy)styrene unit and p-hydroxystyrene unit in a molar ratio of ca. 1:1 based on 1HNMR.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of poly(p-hydroxystyrene) (4.0 g) obtained in Synthesis Example 3, (2) and ethyl vinyl ether (1.5 g) in acetone, a catalytic amount of pyridinium p-toluenesulfonate was added, and reacted with stirring at room temperature for 12 hours. The reaction mixture was poured into H2O (1 liter) and was precipitated. The precipitate was filtered, washed with H2O and dried under reduced pressure to give 3.9 g of the desired product as a white powder having Mw 10000 (GPC with polystyrene calibration). The polymer was found to have p-(1-ethoxyethoxy)styrene unit and p-hydroxystyrene unit in a molar ratio of ca. 35:65 based on 1HNMR.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of poly(p-tert-butoxystyrene/p-methylstyrene) (70 g) obtained in above (1) and conc. hydrochloric acid (100 ml) in 1,4-dioxane was reacted for 4 hours at 70°-80° C. with stirring. After cooling, the reaction mixture was poured into H2O (5 l) and the polymer was precipitated. The polymer was filtered, washed with H2O and dried under reduced pressure to give 47.6 g of poly(p-hydroxystyrene/p-methylstyrene) as white powder. The polymer was found to have p-hydroxystyrene unit and p-methylstyrene unit in a molar ratio of ca. 95:5 based on 1HNMR. (3) To a solution of poly(p-hydroxystyrene/p-methylstyrene) (15.0 g) obtained in above (2) and ethyl vinyl ether (3.5 g) in 1,4-dioxane (150 ml), a catalytic amount of pyridinium p-toluenesulfonate was added and reacted with stirring at room temperature for 24 hours. The reaction mixture was poured into H2O (5 l) and the polymer was precipitated. The precipitate was filtered, washed with H2O and dried under reduced pressure to afford 11.5 g of poly[p-(1-ethoxyethoxy)styrene/p-hydroxystyrene/p-methylstyrene] as white powder having Mw 20000 (GPC with polystyrene calibration). The polymer was found to have p-(1-ethoxyethoxy)styrene unit, p-hydroxystyrene unit and p-methylstyrene unit in a molar ratio of ca. 35:60:5 based on 1HNMR.
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

In 150 ml of 1,4-dioxane were dissolved 15 g of poly(p-hydroxystyrene/isobornyl acrylate) obtained in the above (2) and 6 g of ethyl vinyl ether and 3.2 g of 3,4-dihydro-2H-pyrane and a catalytic amount of pyridinium p-toluenesulfonate was further added thereto, followed by conducting a reaction at room temperature for 24 hours with agitation. After the reaction, the reaction solution was poured into 2000 ml of ion-exchanged water to precipitate out. Crystal was recovered by filtration, washed with water and dried under reduced pressure to give 14.7 g of poly(p-tetrahydropyranyloxystyrene/p-1-methoxyethoxystyrene/isobornyl acrylate) as white powdery crystal. A ratio of p-tetrahydropyranyloxystyrene unit, p-1 -methoxyethoxystyrene unit and isobornyl acrylate unit of the obtained polymer was found about 20:50:30 by 1HNMR measurement, and a weight-average molecular weight of the polymer was about 57000 by GPC measurement using polystyrene as a standard.
Name
p-hydroxystyrene isobornyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl vinyl ether
Reactant of Route 2
Ethyl vinyl ether
Reactant of Route 3
Ethyl vinyl ether
Reactant of Route 4
Ethyl vinyl ether
Reactant of Route 5
Ethyl vinyl ether
Reactant of Route 6
Reactant of Route 6
Ethyl vinyl ether

Citations

For This Compound
14,800
Citations
G Thiault, R Thévenet, A Mellouki… - Physical Chemistry …, 2002 - pubs.rsc.org
… The reaction rate constants of OH and O 3 with ethyl vinyl ether (EVE, C 2 H 5 OCH [double bond, length as m-dash] CH 2 ) have been measured in the temperature range 230–372 K …
Number of citations: 61 pubs.rsc.org
NL Owen, N Sheppard - Spectrochimica Acta, 1966 - Elsevier
… Abstract--A study of the infra-red spectrum of ethyl vinyl ether in the solid, liquid and gaseous states shows the existence of rotational isomers. Measurements of rotational fine structure …
Number of citations: 34 www.sciencedirect.com
AJ Kresge, Y Chiang - Journal of the Chemical Society B: Physical …, 1967 - pubs.rsc.org
… be more reactive than ethyl vinyl ether by the same factor (1013) as ethyl vinyl ether is more … Divinyl ether, however, proved to be less reactive than ethyl vinyl ether by a factor of ca. …
Number of citations: 14 pubs.rsc.org
D Han, H Cao, Y Sun, M He - Structural Chemistry, 2012 - Springer
… The reaction mechanisms for ozonolysis of ethyl vinyl ether (EVE) and propyl vinyl ether (PVE) have been investigated using the density functional theory (DFT) and ab initio method. …
Number of citations: 10 link.springer.com
NL Owen, GO Soerensen - Journal of Physical Chemistry, 1979 - ACS Publications
… Ethyl vinyl ether is an example of a compound containing several axes of internal rotation and consequently there are many possible molecular conformations (Figure 1). Earlier infrared …
Number of citations: 15 pubs.acs.org
G Pilcher, HA Skinner, AS Pell, AE Pope - Transactions of the Faraday …, 1963 - pubs.rsc.org
… This paper reports measurements of the heats of combustion of diethyl ether, ethyl vinyl ether and divinyl ether. The heat of combustion of diethyl ether was previously measured in 1886 …
Number of citations: 66 pubs.rsc.org
MS Sadove, GM Wyant, JO Cletcher Jr - Anesthesia & Analgesia, 1955 - journals.lww.com
… ,THOUGH ETHYL VINYL ETHER has been synthesized for more than 20 years, it had not … Shostakovski2 found ethyl vinyl ether to exhibit anesthetic properties in frogs, but reported it to …
Number of citations: 6 journals.lww.com
Y Tabata, TA Du Plessis - Journal of Polymer Science Part A‐1 …, 1971 - Wiley Online Library
The radiation‐induced copolymerization of chlorotrifluoroethylene with ethyl vinyl ether was investigated in the liquid phase at 20 and −78C over a wide range of monomer compositions…
Number of citations: 39 onlinelibrary.wiley.com
Y Minenkov, G Occhipinti, VR Jensen - Organometallics, 2013 - ACS Publications
Density functional theory calculations accounting for dispersion, thermochemical, and continuum solvent effects have been applied to study the metathesis of ethyl vinyl ether (EVE) as …
Number of citations: 75 pubs.acs.org
L Wang, M Ge, W Wang - Chemical Physics Letters, 2009 - Elsevier
Kinetic study of the reactions of Cl atoms with EVE and PVE was performed using the absolute rate method over the temperature range 253–298K at 1Torr. The obtained Arrhenius …
Number of citations: 18 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.